![molecular formula C17H21N3O4S2 B3007923 methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate CAS No. 1235152-50-7](/img/structure/B3007923.png)
methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate
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Overview
Description
Methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S2 and its molecular weight is 395.49. The purity is usually 95%.
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Scientific Research Applications
Medicinal Chemistry and Drug Development
The compound’s unique structure makes it a promising candidate for drug discovery. Researchers explore its potential as a scaffold for designing novel pharmaceutical agents. By modifying specific functional groups, scientists can tailor its properties to target specific diseases or biological pathways .
Anticancer Activity
Studies have investigated the compound’s impact on cancer cells. Preliminary results suggest that it may exhibit antiproliferative effects against various cancer cell lines, including lung, breast, colon, prostate, and liver cancer cells. Further research is needed to understand its mechanism of action and optimize its efficacy .
Catalysis and Synthetic Applications
“Methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate” has been employed as a catalyst in synthetic reactions. For instance, it plays a role in the chemodivergent synthesis of N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines from a-bromoketones and 2-aminopyridines. The mild and metal-free conditions make this method attractive for organic synthesis .
N-Heterocycle Synthesis
Researchers have explored the compound’s utility in constructing N-heterocycles. It can be converted into N-(pyridin-2-yl)imidates, which serve as versatile intermediates for various heterocyclic structures. For example, it facilitates the synthesis of pyrimidines and imidazoles, which have applications in medicinal chemistry .
Antitubercular Agents
Derivatives of the compound, such as (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one, have been evaluated for their in vitro antitubercular activity. Researchers investigate their potential as new agents against Mycobacterium tuberculosis and Mycobacterium bovis .
Computational ADME Analysis
The compound’s ADME (absorption, distribution, metabolism, and excretion) characteristics have been analyzed computationally. Understanding these properties is crucial for drug development. Researchers use tools like SwissADME and ADMETlab to identify safe and promising drug candidates early in the process .
Mechanism of Action
Target of Action
Similar compounds, such as imatinib, are known to inhibit the activity of tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation and survival .
Mode of Action
Compounds with similar structures, like imatinib, bind to an inactive abelson tyrosine kinase domain through numerous hydrogen bonds, hydrophobic c–h…π and π…π interactions . This binding inhibits the activity of tyrosine kinases, thereby affecting cell proliferation and survival .
Biochemical Pathways
The inhibition of tyrosine kinases by similar compounds can affect multiple signaling pathways involved in cell growth and survival .
Result of Action
The inhibition of tyrosine kinases by similar compounds can lead to the suppression of cell proliferation and survival, which could potentially be beneficial in the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
properties
IUPAC Name |
methyl 3-[(1-pyridin-2-ylpiperidin-4-yl)methylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S2/c1-24-17(21)16-14(7-11-25-16)26(22,23)19-12-13-5-9-20(10-6-13)15-4-2-3-8-18-15/h2-4,7-8,11,13,19H,5-6,9-10,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGFCQHHOKNLIRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCC2CCN(CC2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 3-(N-((1-(pyridin-2-yl)piperidin-4-yl)methyl)sulfamoyl)thiophene-2-carboxylate |
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